Nickel(II) oxalate dihydrate

Overview

Description

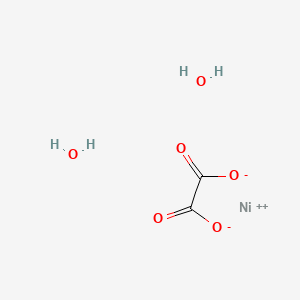

Nickel(II) oxalate dihydrate (CAS Number: 6018-94-6) is a green powder with a molecular weight of 182.74 . It is mainly used for the production of nickel catalyst and can also be used for the production of ultra-fine nickel oxide, nickel powder . It is highly insoluble in water and converts to the oxide when heated .

Molecular Structure Analysis

The detailed analysis of the obtained results shows that anhydrous nickel oxalate has a monoclinic crystal structure . The carbon–carbon bond is the weakest one, and the process of thermal decomposition of this structure should begin with the breaking of this particular bond followed by nickel-oxygen bonds .Chemical Reactions Analysis

This compound can be used in the synthesis of NiS2 nanocubes for high-performance supercapacitors . The electrochemical properties of the prepared NiS2 electrode were studied using galvanostatic charge–discharge analysis, cyclic voltammetry (CV), and electrochemical impedance spectroscopy (EIS) studies .Physical And Chemical Properties Analysis

This compound is a green powder . It is highly insoluble in water and converts to the oxide when heated . Its maximum specific capacitance was 2077 F g−1 at a constant current density of about 0.65 A g−1 .Scientific Research Applications

Nanostructure Synthesis and Heavy Metal Adsorption

Nickel(II) oxalate dihydrate nanostructures have been synthesized for environmental applications. Behnoudnia and Dehghani (2014) demonstrated that varying reaction temperatures and anions during synthesis alters the morphology of these nanostructures, such as nanorods and dandelion-like structures. These nanostructures showed effective adsorption of heavy metal ions like cadmium(II) and lead(II), suggesting their potential in environmental remediation (Behnoudnia & Dehghani, 2014).

Magnetic Properties

Romero-Tela et al. (2012) studied the magnetic properties of this compound microcrystals. They observed metamagnetic transition and weak ferromagnetism, indicative of its potential in materials science, particularly in magnetic applications (Romero-Tela, Mendoza, & Escudero, 2012).

Thermal Decomposition Analysis

Nikumbh, Athare, and Raut (1991) explored the thermal decomposition of this compound using electrical conductivity measurements, providing insights into the solid-state reactions involved in the preparation of nickel oxide from this compound (Nikumbh, Athare, & Raut, 1991).

Photocatalysis Enhancement

Rahimi, Zafarkish, and Yazdani (2018) demonstrated that reduced graphene oxide can significantly enhance the photocatalytic activity of nickel oxide nanowires synthesized from this compound. This finding is crucial for advancing the efficiency of photocatalysts in environmental applications (Rahimi, Zafarkish, & Yazdani, 2018).

Ligand Influence in Complexes

Román et al. (1996) investigated the influence of peripheral ligand atoms on the exchange interaction in nickel(II) oxalate complexes. Their research contributes to understanding the coordination chemistry of nickel(II), relevant in various chemical and pharmaceutical applications (Román et al., 1996).

Spectroscopic Analysis

Bickley, Edwards, and Rose (1991) conducted a Raman spectroscopic study of this compound, enhancing our understanding of its molecular structure and characteristics, which is crucial for its application in various scientific fields (Bickley, Edwards, & Rose, 1991).

Electrochemistry of Nanomaterials

Deng et al. (2017) explored the dynamic changes in nickel (oxy)hydroxide nanosheets under electrochemical conditions. Their study is important for understanding the behavior of Ni-based nanostructures, which are widely used in energy storage and conversion devices (Deng et al., 2017).

Safety and Hazards

Nickel(II) oxalate dihydrate may cause cancer by inhalation. It may cause sensitization by skin contact. It is toxic and can cause serious damage to health by prolonged exposure through inhalation. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Mechanism of Action

Target of Action

Nickel(II) oxalate dihydrate primarily targets nickel atoms . The oxalate ion acts as a bidentate ligand , satisfying two coordinate positions around the nickel atom or bridging two nickel atoms together .

Mode of Action

This compound forms a coordination polymer where the oxalate ion (C2O4^2-) acts as a double-chelating ligand . All four oxygen atoms bind to metal ions in a quasi-symmetric bis-bidentate fashion, forming a one-dimensional chain structure with a quasiplanar arrangement of the oxalate groups .

Biochemical Pathways

It is known that the compound plays a significant role inorganic synthesis , pharmaceuticals , agrochemicals , and dyestuffs .

Pharmacokinetics

This compound is highly insoluble in water . It converts to the oxide when heated (calcined)

Result of Action

It’s worth noting that the compound may causecancer and damage to organs through prolonged or repeated exposure . It may also cause an allergic skin reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound dehydrates at 258°C and decomposes to Ni metal over 316°C . Furthermore, it’s very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Biochemical Analysis

Cellular Effects

The cellular effects of Nickel(II) oxalate dihydrate are not well-studied. It is known that nickel compounds can influence cell function. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that oxalate can function as a bidentate ligand, satisfying two coordinate positions around the nickel atom, or bridging two nickel atoms together . This suggests that this compound could interact with biomolecules at the molecular level, potentially influencing enzyme activity or gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is highly insoluble in water and converts to the oxide when heated

Properties

IUPAC Name |

nickel(2+);oxalate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Ni.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYOIRCILMCTHO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4NiO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319216 | |

| Record name | Nickel, [ethanedioato(2-)-κO1,κO2]-, hydrate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117205-02-4, 6018-94-6 | |

| Record name | Nickel, [ethanedioato(2-)-κO1,κO2]-, hydrate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrate nickel oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethylpyrimidin-2-amine](/img/structure/B2838823.png)

![Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2838828.png)

![(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838829.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)

![5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838833.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2838834.png)

![9-benzyl-1,7-dimethyl-3-(2-methylallyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2838838.png)

![5-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2838840.png)

![Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2838842.png)

![3-Benzyl-2-[(4-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2838845.png)